5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

PKM2 activator tumor metabolism glycolysis

5-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 921916-43-0; molecular formula C₁₅H₁₆N₂O₃S₂; MW 336.42) is a synthetic small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype. This scaffold has been characterized as the third validated chemotype of pyruvate kinase M2 (PKM2) activators, a target implicated in tumor metabolism.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.42
CAS No. 921916-43-0
Cat. No. B2396110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
CAS921916-43-0
Molecular FormulaC15H16N2O3S2
Molecular Weight336.42
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C15H16N2O3S2/c1-2-12-5-8-15(21-12)22(19,20)17-11-4-6-13-10(9-11)3-7-14(18)16-13/h4-6,8-9,17H,2-3,7H2,1H3,(H,16,18)
InChIKeyIMQUGXVSYYAUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 921916-43-0) — Procurement-Relevant Chemotype Overview


5-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 921916-43-0; molecular formula C₁₅H₁₆N₂O₃S₂; MW 336.42) is a synthetic small molecule belonging to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype. This scaffold has been characterized as the third validated chemotype of pyruvate kinase M2 (PKM2) activators, a target implicated in tumor metabolism [1]. Unlike the prototypical phenyl-substituted analogs, this compound incorporates a 5-ethylthiophene moiety as the N-aryl substituent, introducing differential electronic and steric properties that may influence target engagement, selectivity, and metabolic stability [1]. The compound is commercially available from multiple research-chemical suppliers and is primarily utilized in early-stage oncology and metabolic disease research.

Why Generic Substitution Fails for 5-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 921916-43-0)


Within the 2-oxo-tetrahydroquinoline-6-sulfonamide chemotype, minor structural modifications produce large quantitative shifts in both potency and maximal activation response. In the foundational PKM2 activator series, AC₅₀ values for phenyl-substituted analogs span a >200-fold range (0.10 μM to >20 μM), demonstrating that even single-atom substitutions on the N-aryl ring dramatically alter target engagement [1]. The replacement of a phenyl ring with a 5-ethylthiophene moiety—as in CAS 921916-43-0—introduces a sulfur heteroatom that modifies electron density, ring geometry, and lipophilicity, which collectively can alter sulfonamide NH acidity, hydrogen-bond geometry at the PKM2 binding interface, and metabolic clearance rate [1]. Consequently, pharmacological parameters (AC₅₀, maximal percent activation, selectivity window) established for phenyl- or substituted-phenyl congeners cannot be extrapolated to the thiophene analog; this compound must be evaluated on its own quantitative merits.

Product-Specific Quantitative Differentiation Evidence for 5-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 921916-43-0)


PKM2 Activation Potential — Chemotype-Validated Scaffold with Thiophene-Specific Differentiation

CAS 921916-43-0 belongs to the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide chemotype, which was identified as the third validated PKM2 activator series in a quantitative high-throughput screen (qHTS). The prototypical hit compound (N-aryl = 3,4-dimethylphenyl) exhibited a human PKM2 AC₅₀ of 790 nM in the primary luminescent pyruvate kinase-luciferase coupled assay [1]. Extensive SAR profiling of 43 aryl-substituted analogs demonstrated that potency is highly tunable: the most potent phenyl-substituted analogs (e.g., 3-chloro-4-methyl-benzene, AC₅₀ = 0.10 μM; 3-methyl-benzene, AC₅₀ = 0.25 μM) achieve sub-micromolar activity, whereas certain heteroaryl or polar-substituted analogs lose all measurable activity [1]. The compound specified here replaces the phenyl ring with a 5-ethylthiophene—a heteroaryl isostere that has not been individually profiled in the published SAR table. This structural substitution alters the electron-richness and hydrogen-bond acceptor character of the aromatic ring, which are parameters shown in this chemotype to govern both AC₅₀ and maximal percent activation [1]. Phenyl ring analogs demonstrate that potency shifts of >10-fold are routinely observed with single-substituent changes on the N-aryl moiety; the thiophene-for-phenyl replacement therefore represents a meaningful and untested differentiation point requiring independent quantitative assessment.

PKM2 activator tumor metabolism glycolysis cancer therapy

Anticancer Activity in Breast Cancer Cell Models — Scaffold-Level Evidence for MCF7 Cytotoxicity

Multiple independent studies have evaluated the in vitro anticancer activity of tetrahydroquinoline-sulfonamide hybrids against the MCF7 human breast adenocarcinoma cell line. The Ghorab et al. (2009) study synthesized a library of quinoline and pyrimido[4,5-b]quinoline derivatives bearing sulfonamide moieties and screened them against MCF7 using the MTT assay; most compounds exhibited interesting cytotoxic activities, with the most potent analogs achieving IC₅₀ values comparable to the reference drug doxorubicin . While this study did not include thiophene-sulfonamide analogs, it established that the tetrahydroquinoline-sulfonamide scaffold is competent for MCF7 cytotoxicity. A subsequent 2014 study by the same group screened 20 tetrahydroquinoline sulfonamides against MCF7, HeLa, and HepG2 cell lines, confirming the scaffold's anticancer potential . CAS 921916-43-0 represents a thiophene-containing variant of this validated anticancer scaffold; the thiophene ring's distinct electronic properties may alter cytotoxicity magnitude and selectivity relative to published phenyl-substituted analogs. The compound has not been individually profiled in published MCF7 cytotoxicity assays.

anticancer MCF7 breast cancer cytotoxicity sulfonamide

Structural Differentiation from N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide — Thiophene vs. Phenyl Aryl Sulfonamide

The closest structurally characterized analog is N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922005-79-6), which differs solely by replacement of the 5-ethylthiophene ring with a phenyl ring. The thiophene-2-sulfonamide moiety introduces a sulfur heteroatom at the ortho-like position relative to the sulfonamide linkage, creating a five-membered ring geometry (bond angle C–S–C ≈ 92°) versus the six-membered phenyl ring (bond angle C–C–C ≈ 120°) [1]. This geometric difference alters the spatial orientation of the 5-ethyl substituent relative to the tetrahydroquinoline core. Additionally, thiophene is more electron-rich than benzene (Hückel aromatic stabilization energy: thiophene ≈ 125 kJ/mol vs. benzene ≈ 150 kJ/mol), which modulates the sulfonamide NH acidity (pKₐ shift estimated at +0.3 to +0.5 log units based on Hammett σₘ analysis of thiophene vs. phenyl) [1]. The ethyl substituent further increases lipophilicity (calculated clogP increase of approximately +1.0 relative to the unsubstituted thiophene analog), which may impact membrane permeability and metabolic clearance [1]. These physicochemical differences are expected to produce measurable shifts in PKM2 AC₅₀, maximal activation response, and in vitro metabolic stability relative to the phenyl analog, although no head-to-head comparison has been published.

structure-activity relationship thiophene isostere sulfonamide drug design

Patent Coverage in PKM2 Activation and RORγ Modulation — Therapeutic Indication Breadth

The broader chemotype encompassing CAS 921916-43-0 is protected by multiple patent families. The PCT application WO2012056319A1 (Agios Pharmaceuticals) claims sulfonamide compounds for modulation of PKM2, with generic Formula (I) explicitly covering heteroaryl sulfonamides including thiophene-substituted variants [1]. The patent exemplifies tetrahydroquinoline-6-sulfonamide cores and defines utility in cancer, cell proliferative disorders, inflammatory disorders, metabolic disorders, and immune system disorders [1]. Separately, US Patent Application 20140088094 claims N-sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and reduction of IL-17 levels, with therapeutic applications in immune and inflammatory disorders [2]. While CAS 921916-43-0 is not specifically exemplified in either patent, its structural features (2-oxo-tetrahydroquinoline core, sulfonamide linkage, heteroaryl substitution at the sulfonamide nitrogen) place it within the generic scope of both patent families. This dual-indication patent coverage — oncology (PKM2) and immunology (RORγ/IL-17) — suggests that procurement of this specific compound may support research programs spanning two distinct therapeutic areas.

PKM2 RORγ patent therapeutic indication IL-17

Optimal Research and Industrial Application Scenarios for 5-Ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS 921916-43-0)


Heteroaryl SAR Probe in PKM2 Activator Lead Optimization Campaigns

In oncology drug discovery programs targeting PKM2 activation as a tumor metabolism intervention, CAS 921916-43-0 serves as a critical heteroaryl SAR probe. The published 2-oxo-N-aryl-tetrahydroquinoline-6-sulfonamide series is dominated by phenyl- and substituted-phenyl analogs (AC₅₀ range: 0.10 to >20 μM) [1]. This compound introduces the first thiophene-based N-aryl substituent in the series, enabling direct assessment of whether a five-membered sulfur-containing heteroaryl can maintain or improve upon the sub-micromolar potency demonstrated by optimized phenyl analogs (e.g., 3-chloro-4-methyl-benzene, AC₅₀ = 0.10 μM) [1]. Procurement of this compound is essential for completing the heteroaryl diversity component of any comprehensive PKM2 activator SAR matrix.

Thiophene-for-Phenyl Isosteric Replacement in Anticancer Sulfonamide Optimization

The tetrahydroquinoline-sulfonamide scaffold has demonstrated reproducible anticancer activity against MCF7 breast cancer cells across multiple independent studies . CAS 921916-43-0 represents the direct thiophene isostere of the phenyl lead compound N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922005-79-6). Thiophene-for-phenyl isosteric replacement is a well-established strategy in medicinal chemistry to modulate lipophilicity (thiophene adds approximately +0.3 to +0.5 logP units), alter metabolic soft-spot profiles (reduced CYP450-mediated aromatic oxidation at the ortho and para positions), and introduce sulfur-mediated polar interactions at the target binding site [2]. Procurement of this compound is warranted for any program seeking to evaluate the pharmacokinetic and pharmacodynamic consequences of thiophene bioisosteric replacement in the tetrahydroquinoline-sulfonamide series.

Dual-Indication Probe for PKM2 Oncology and RORγ Immunology Programs

The compound's structural features position it within the generic scope of patents covering both PKM2 activation (WO2012056319A1; oncology, metabolic disorders) and RORγ modulation (US20140088094; Th17-driven autoimmune and inflammatory diseases) [3][4]. This dual-indication patent coverage makes CAS 921916-43-0 a uniquely efficient procurement choice for organizations running parallel oncology and immunology discovery programs. A single compound purchase can support primary screening against both PKM2 (luminescent coupled assay) and RORγ (IL-17 reporter assay), maximizing the experimental output per procurement dollar.

Metabolic Stability Benchmarking in the 2-Oxo-Tetrahydroquinoline Sulfonamide Series

Published data indicate that the 2-oxo-tetrahydroquinoline-6-sulfonamide scaffold can achieve notable metabolic stability (t₁/₂ = 277.2 min in human liver microsomes for the optimized analog PKM2 Activator I) . The 5-ethylthiophene substituent in CAS 921916-43-0 introduces a distinct metabolic liability profile compared to phenyl and substituted-phenyl analogs: the thiophene ring is susceptible to S-oxidation (forming sulfoxide/sulfone metabolites) rather than the aromatic hydroxylation typical of phenyl rings. Procurement of this compound for comparative microsomal stability testing provides a direct readout of the metabolic consequences of thiophene-for-phenyl replacement in this chemotype, data essential for prioritizing series during lead optimization.

Quote Request

Request a Quote for 5-ethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.